molecular formula C13H8N4O B3111779 9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one CAS No. 18596-11-7

9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one

Cat. No. B3111779
CAS RN: 18596-11-7
M. Wt: 236.23 g/mol
InChI Key: KDPOKPRIXXYGCF-UHFFFAOYSA-N
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Description

“9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one” is a biochemical used for proteomics research . Its molecular formula is C13H8N4O and its molecular weight is 236.23 .

Scientific Research Applications

Synthesis and Biological Activity

  • Development of Biologically Active Substances : A study by Berezina and Vorob’ev (2004) on the synthesis and physicochemical properties of heterocyclic compounds based on 5,7-Diimino-2,5,6,7-tetrahydro-1H-cyclopenta[cd]phenalene highlights the potential of these compounds as biologically active substances. The researchers synthesized derivatives that are soluble in water, emphasizing their relevance in the development of new pharmacological agents Berezina & Vorob’ev, 2004.

  • Antibacterial Activity : Karnik et al. (2006) explored the synthesis and in vitro antibacterial activity of novel heterocyclic derivatives of 18-nor-equilenin, demonstrating significant antibacterial properties against a range of bacterial strains. This study underscores the compound's potential in antimicrobial therapy Karnik et al., 2006.

Advancements in Heterocyclic Chemistry

  • Innovative Synthesis Approaches : Research by Frolov et al. (2013) on the synthesis and aminomethylation of 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates presents an innovative approach to creating compounds with potential biological and pharmacological applications. Their work demonstrates the versatility of these heterocyclic frameworks in synthesizing complex molecules Frolov et al., 2013.

  • Macroheterocyclic Compounds : Another study by Berezina and Vorob’ev (2005) focused on the synthesis and study of macroheterocyclic compounds based on 2,6-Dihydro-1H-cyclopenta[cd]phenalene-5,7-diimine. The compounds synthesized in this study have added to the diversity of heterocyclic chemistry, providing new avenues for scientific exploration Berezina & Vorob’ev, 2005.

Applications in Medicinal Chemistry

  • Antimicrobial Agents : The synthesis and antimicrobial activity studies of new anthraquinone derivatives incorporating pyrazole moiety by Gouda et al. (2010) highlight the compound's effectiveness as an antimicrobial agent. Such studies contribute to the ongoing search for new antimicrobial compounds to combat resistant strains of bacteria Gouda et al., 2010.

properties

IUPAC Name

12-amino-11,13,14-triazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10,12-heptaen-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(18)17(11)16-13/h1-6H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOKPRIXXYGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC(=NN4C(=O)C3=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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